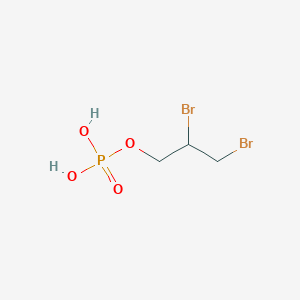
2,3-Dibromopropyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromopropyl dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C3H7Br2O4P and its molecular weight is 297.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2862. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flame Retardant Applications
1.1 Plastics and Textiles
TBPP has been extensively used as a flame retardant in a variety of materials:
- Plastics : It is incorporated into rigid foams, clear cast acrylic sheets, and various types of rubber (styrene-butadiene and latex) to enhance fire resistance. The compound is particularly effective in polyurethane foams used for cushioning and insulation in furniture and automotive interiors .
- Textiles : Historically, TBPP was used in children's sleepwear and other synthetic textiles to reduce flammability. The compound can be added during the manufacturing process or by dyers and finishers at concentrations typically ranging from 6% to 10% by weight .
1.2 Regulatory Considerations
Due to its carcinogenic properties identified in animal studies, the use of TBPP has faced scrutiny. Regulatory bodies have limited its application in consumer products, especially those intended for children .
Analytical Methods for Detection
The determination of TBPP in environmental samples has become crucial due to its potential health impacts. Several advanced analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : This method allows for the sensitive detection of TBPP in water samples, utilizing solid-phase extraction followed by concentration and analysis through mass spectrometry .
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been employed to analyze TBPP levels in solid waste matrices and soils, providing reliable detection limits .
Toxicological Studies
Extensive research has focused on the toxicological effects of TBPP:
- Carcinogenicity : Studies have shown that TBPP exposure can lead to benign and malignant tumors in various animal models. For instance, male Fischer 344 rats administered with TBPP developed kidney tumors after prolonged exposure .
- Metabolism and Excretion : Research indicates that TBPP is metabolized primarily in the kidneys, where it binds significantly to kidney proteins. This accumulation raises concerns regarding long-term exposure effects .
Case Studies
Several case studies highlight the implications of TBPP usage:
- Children's Sleepwear : A notable case involved the use of TBPP-treated fabrics in children's clothing during the 1970s, which led to increased exposure through skin absorption and ingestion. Subsequent studies linked this exposure to higher incidences of cancer among affected populations .
- Environmental Impact Assessments : Studies assessing the environmental fate of TBPP have revealed its persistence and potential for bioaccumulation, necessitating further investigation into its ecological effects .
Summary Table of Applications
| Application Area | Specific Uses | Health Concerns |
|---|---|---|
| Plastics | Flame retardant in foams, acrylics | Carcinogenic potential |
| Textiles | Treatment for children's sleepwear | Skin absorption risks |
| Analytical Chemistry | Detection methods (HPLC, GC-MS) | Environmental monitoring needed |
| Toxicology | Studies on carcinogenicity in animal models | Long-term health effects |
特性
CAS番号 |
5324-12-9 |
|---|---|
分子式 |
C3H7Br2O4P |
分子量 |
297.87 g/mol |
IUPAC名 |
2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChIキー |
GMAAWZONVLTAMA-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)OP(=O)(O)O |
正規SMILES |
C(C(CBr)Br)OP(=O)(O)O |
Key on ui other cas no. |
5324-12-9 |
関連するCAS |
43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |
同義語 |
2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















